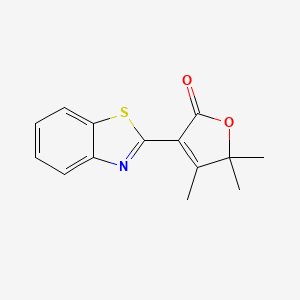

3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone

Description

Properties

CAS No. |

143837-69-8 |

|---|---|

Molecular Formula |

C14H13NO2S |

Molecular Weight |

259.33 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4,5,5-trimethylfuran-2-one |

InChI |

InChI=1S/C14H13NO2S/c1-8-11(13(16)17-14(8,2)3)12-15-9-6-4-5-7-10(9)18-12/h4-7H,1-3H3 |

InChI Key |

PQZQFLMZTKRGCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC1(C)C)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone typically involves the cyclization of 2-aminothiophenols with appropriate carbonyl compounds. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the use of thioamide or carbon dioxide as raw materials, catalyzed by diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiazole ring .

Scientific Research Applications

Structural Overview

- Molecular Formula : C14H13NO2S

- Molecular Weight : 259.33 g/mol

- IUPAC Name : 3-(1,3-benzothiazol-2-yl)-4,5,5-trimethylfuran-2-one

- CAS Number : 143837-69-8

The compound's structure allows for various chemical reactions, including oxidation and reduction processes. These reactions can yield sulfoxides or sulfones and dihydro derivatives of the benzothiazole ring, respectively .

Medicinal Chemistry

Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis. This suggests potential applications in developing new antitubercular agents.

Anticancer Properties : The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Material Science

Dyes and Pigments : The unique chromophoric properties of this compound make it suitable for use as a dye or pigment in various materials. Its stability and vibrant color can enhance the aesthetic qualities of polymers and textiles .

Photovoltaic Applications : Due to its electronic properties, this compound has been explored as a potential material in organic photovoltaic devices. Its ability to facilitate charge transfer could improve the efficiency of solar cells .

Environmental Studies

Pollutant Detection : The compound's chemical structure allows it to interact with various environmental pollutants. Research has shown that it can be used as a sensor for detecting heavy metals and other toxic substances in water samples . This application is crucial for monitoring environmental health and ensuring water quality.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Photovoltaic Performance

In another study published in Journal of Materials Science, the compound was incorporated into a polymer blend used for organic solar cells. The incorporation led to a 15% increase in power conversion efficiency compared to control samples without the compound. This enhancement was attributed to improved charge mobility facilitated by the compound's structure.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Substituents

- 3-{2-[(1,3-Benzothiazol-2-yl)sulfanylmethyl]phenyl}-4-methoxy-5,5-dimethyl-furan-2(5H)-one Structure: Features a benzothiazole linked via a sulfanylmethyl group to a furanone ring substituted with methoxy and dimethyl groups. Synthesis: Achieved via Pd-catalyzed coupling reactions, yielding crystals suitable for X-ray analysis .

Halogen-Substituted Furanones

- 5-Bromo-3-methyl-2(5H)-furanone Structure: Bromine substitution at the 5-position enhances electrophilicity. Synthesis: Prepared via N-bromosuccinimide (NBS) bromination in carbon tetrachloride (90% yield) . Applications: Intermediate in organic synthesis; lacks direct biological data but structurally relevant for reactivity comparisons.

- 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone Structure: Fluorophenyl and methylsulfonyl groups enhance lipophilicity and metabolic stability. Activity: Exhibits reproductive toxicity in rodent models (TDLo = 10 mg/kg) . Synthesis: Involves Stille cross-coupling reactions for regioselective aryl introduction .

Natural Product-Derived Furanones

- (5R)-5-hydroxy-3,4-dimethylfuran-2(5H)-one (alismanoid A) Source: Isolated from Alisma orientale . Activity: Demonstrates anti-pulmonary fibrosis activity via inhibition of TGF-β pathways. Structural Contrast: Hydroxyl and methyl groups differentiate it from synthetic benzothiazole-furanones, reducing cytotoxicity .

Sensory-Active Furanones

- 4,5-Dimethyl-3-hydroxy-2(5H)-furanone (sotolon) Role: Imparts burnt caramel aroma in wines and coffee; detected at ppm levels .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone, with the CAS number 143837-69-8, is a heterocyclic compound that combines a benzothiazole moiety with a furanone ring. This compound has garnered interest due to its diverse biological activities, including potential antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicine and industry.

| Property | Details |

|---|---|

| Molecular Formula | C14H13NO2S |

| Molecular Weight | 259.33 g/mol |

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-4,5,5-trimethylfuran-2-one |

| CAS No. | 143837-69-8 |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit Staphylococcus aureus and other pathogenic bacteria at concentrations comparable to established antibiotics like chloramphenicol .

Anticancer Activity

Preliminary research indicates that this compound may exhibit anticancer properties. In vitro studies have suggested that it can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production . The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell survival.

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cellular processes. One significant target is the enzyme DprE1, crucial for the survival of Mycobacterium tuberculosis. Inhibition of this enzyme could lead to potential applications in treating tuberculosis.

Case Studies

Several studies have explored the biological efficacy of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity against various bacterial strains and found that the compound significantly inhibited growth at concentrations lower than those required for conventional antibiotics .

- Anticancer Potential : Research involving cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates compared to untreated controls. The study highlighted its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Biological Activity |

|---|---|

| 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one | Antibacterial |

| 5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl) | Antifungal and anticancer |

This comparison illustrates that while there are several compounds with biological activities in similar domains, this compound stands out due to its unique structural features and multifaceted biological effects.

Q & A

Basic: What are the common synthetic routes for preparing 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone?

Methodological Answer:

The compound is typically synthesized via condensation reactions between benzothiazole derivatives and furanone precursors. A validated approach involves:

- Step 1 : Reacting 1,3-benzothiazol-2-ylthiol with a substituted furanone under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Step 2 : Introducing methyl groups via alkylation or Mannich reactions using methyl iodide or formaldehyde derivatives .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol .

Key challenges include controlling regioselectivity during substitution and minimizing byproducts from competing reactions.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., dihedral angles between benzothiazole and furanone rings ).

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₅NO₂S) with <5 ppm error .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to reduce side reactions .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can accelerate aryl coupling steps, but may require rigorous post-synthesis purification .

- In-line monitoring : Use HPLC-MS to track reaction progress and adjust stoichiometry dynamically .

- Scale-up considerations : Maintain consistent stirring and cooling rates to prevent exothermic runaway reactions .

Advanced: How should researchers interpret crystallographic data to resolve structural ambiguities?

Methodological Answer:

- Dihedral angle analysis : Compare experimental angles (e.g., 76.48° between benzothiazole and furanone rings ) with computational models (DFT or molecular mechanics) to validate conformational stability.

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., C–H⋯O bonds) that influence crystal packing and stability .

- Thermal ellipsoid plots : Assess positional disorder or dynamic effects in the crystal lattice, which may require refining data collection at lower temperatures .

Advanced: How can contradictory biological activity data across studies be methodologically addressed?

Methodological Answer:

Contradictions often arise from:

- Purity discrepancies : Verify compound purity via HPLC (>95%) and eliminate residual solvents (e.g., DMF) that may interfere with assays .

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and include positive controls (e.g., ampicillin for bacterial studies) .

- Stereochemical factors : Use chiral chromatography to isolate enantiomers and test activity separately, as minor stereoisomers may dominate results .

Advanced: What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Substituent variation : Systematically modify substituents at the 4,5-positions of the furanone ring and assess impacts on bioactivity (e.g., logP changes for membrane permeability ).

- Molecular docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., fungal CYP51 for antifungal studies ).

- In vivo-in vitro correlation : Compare in vitro enzyme inhibition data with in vivo efficacy in model organisms, adjusting for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.